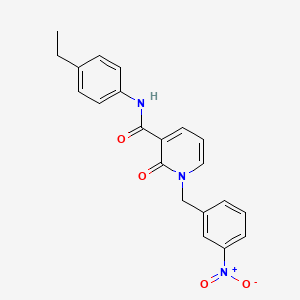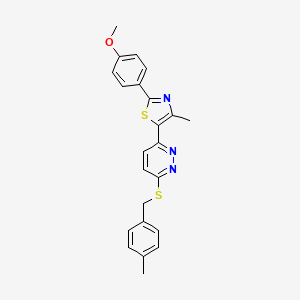
2-(4-Methoxyphenyl)-4-methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis details for this exact compound are not available, similar compounds have been synthesized and studied. For instance, a series of 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized, characterized, and evaluated for anticonvulsant activity and muscle relaxant activity .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 269–270 °C . Other physical and chemical properties such as solubility, density, and refractive index are not available from the current search results.Scientific Research Applications
Parabens in Aquatic Environments
Parabens, including methylparaben and propylparaben, are commonly used as preservatives in various products. Research highlights their occurrence, fate, and behavior in aquatic environments, underscoring the need for understanding the environmental impact of such chemicals. These studies reveal that despite wastewater treatments, parabens persist at low concentrations in effluents and are ubiquitous in surface waters and sediments due to continuous introduction from consumer product usage. The transformation of parabens into chlorinated by-products, more stable and potentially toxic, necessitates further research into their toxicity and environmental behavior (Haman et al., 2015).
Benzothiazoles and Pyridazinones in Medicinal Chemistry
Benzothiazoles and pyridazinones are highlighted for their broad spectrum of biological activities and therapeutic potential. Benzothiazole derivatives, for instance, are noted for their importance in medicinal chemistry, serving as key scaffolds in the development of therapeutic agents with various pharmacological activities. Such compounds are of great interest due to their potential as fungicides, herbicides, and treatments for diseases like rheumatoid arthritis and lupus (Rosales-Hernández et al., 2022). Similarly, pyridazinone compounds like ABT-963 are studied for their selective inhibition of cyclooxygenase-2, demonstrating significant anti-inflammatory and analgesic properties, which could be relevant for the treatment of conditions like arthritis (Asif, 2016).
Antioxidant Activity and Environmental Detoxification
Research on antioxidant activity and the detoxification of pollutants highlights the potential of compounds to address environmental challenges. Studies focusing on the decolorization and detoxification of synthetic dyes in water through enzymatic treatments underscore the importance of understanding the chemical interactions that facilitate pollution mitigation. This area of research is crucial for developing strategies to treat industrial effluents and protect aquatic ecosystems from persistent organic pollutants (Husain & Husain, 2007).
properties
IUPAC Name |
2-(4-methoxyphenyl)-4-methyl-5-[6-[(4-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS2/c1-15-4-6-17(7-5-15)14-28-21-13-12-20(25-26-21)22-16(2)24-23(29-22)18-8-10-19(27-3)11-9-18/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDWOCVZRSHIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-4-methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-(fluorosulfonylmethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2748008.png)
methanone N-(2,4-dichlorophenyl)hydrazone](/img/structure/B2748009.png)
![2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2748011.png)
![N-[3-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B2748012.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2748015.png)
![N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide](/img/structure/B2748018.png)
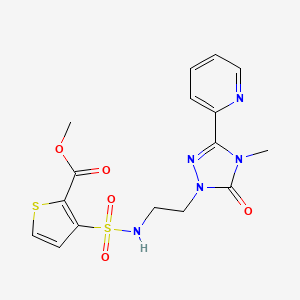

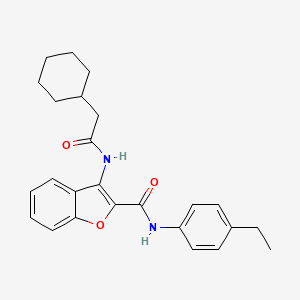

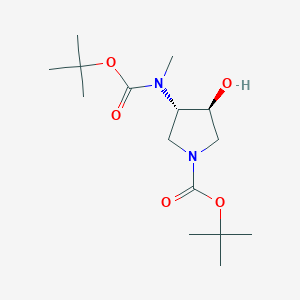
![3-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2748028.png)
